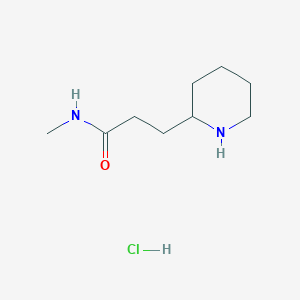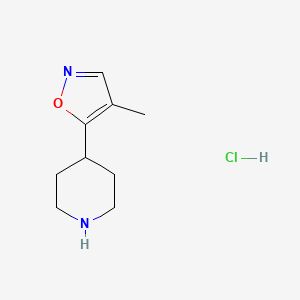
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride
概要
説明
Synthesis Analysis
The synthesis of piperidine derivatives, including “4-(4-Methylisoxazol-5-yl)piperidine hydrochloride”, has been a topic of interest in recent scientific literature . Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The chemistry of isoxazoles, which includes “this compound”, has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .科学的研究の応用
Dopamine D4 Receptor Ligands
Research into compounds structurally similar to 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride, such as those with modifications on the piperidine and isoxazole rings, has identified potential applications as ligands for human dopamine D4 receptors. Such studies suggest that the conformation around the bond joining the aromatic heterocycle to the piperidine is significant for D4 affinity. This insight has implications for the development of compounds with potential therapeutic applications in neurological and psychiatric disorders (Rowley et al., 1997).
Pharmacokinetics of Novel Inhibitors
Investigations into novel anaplastic lymphoma kinase (ALK) inhibitors have provided insights into the pharmacokinetics of such compounds. These studies involve derivatives that include piperidine groups, which are structurally related to the molecule . The findings contribute to understanding the clearance mechanisms and optimization of therapeutic agents for cancer treatment, demonstrating the significance of chemical modifications on pharmacokinetic profiles (Teffera et al., 2013).
Serotonin Antagonist Activity
Research on piperidine derivatives, including those with isoxazole groups, has explored their potential as serotonin antagonists. These studies contribute to the development of novel therapeutic agents targeting serotonin receptors, which are critical in treating various psychiatric disorders. The structure-activity relationship analysis provides insights into designing compounds with improved affinity and selectivity for serotonin receptors (Watanabe et al., 1993).
Antipsychotic and Antiproliferative Agents
Compounds featuring piperidine and isoxazole moieties have been evaluated for their antipsychotic and antiproliferative properties. These studies have identified potential applications in developing treatments for psychiatric disorders and cancer, highlighting the diverse therapeutic potential of structurally related compounds (Raviña et al., 2000; Krasavin et al., 2014).
Corrosion Inhibition
Quantum chemical calculations and molecular dynamics simulations have been applied to investigate the corrosion inhibition properties of piperidine derivatives on iron. This research demonstrates the potential of such compounds in corrosion protection, which is crucial in material science and engineering applications (Kaya et al., 2016).
Safety and Hazards
The safety data sheet for piperidine derivatives suggests that they are harmful if swallowed and can cause severe skin burns and eye damage . They are also classified as highly flammable liquids . It is recommended to avoid ingestion and inhalation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .
作用機序
Target of Action
The primary target of 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride is currently unknown. This compound may have multiple targets, and its effects could be the result of interactions with these targets .
Mode of Action
It is possible that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound influences several pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
生化学分析
Biochemical Properties
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cholinesterase enzymes, inhibiting their activity and thereby affecting neurotransmitter levels . Additionally, it may bind to specific receptors or proteins, modulating their signaling pathways and biochemical responses.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of certain genes involved in inflammatory responses and cell proliferation . Furthermore, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation . These cellular effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, the compound’s interaction with cholinesterase enzymes involves binding to the catalytic site, leading to enzyme inhibition . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over time In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe application in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that may retain or alter its biochemical activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or endogenous molecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding these transport and distribution mechanisms is critical for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity. Investigating the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJMCTPQMZPOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


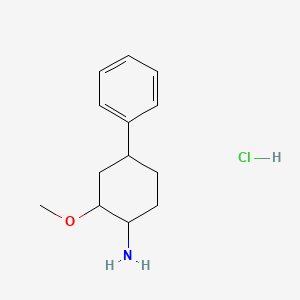

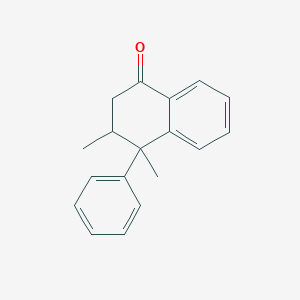
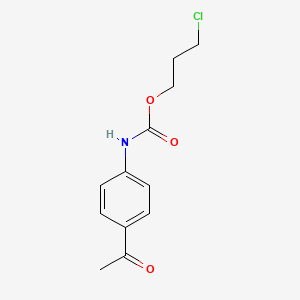
![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)
![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride](/img/structure/B1435501.png)

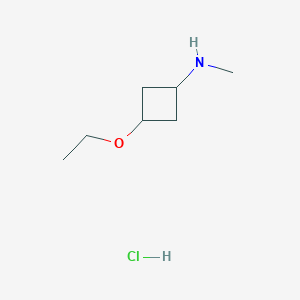
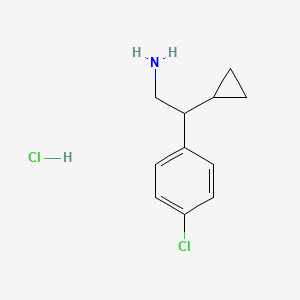
![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)
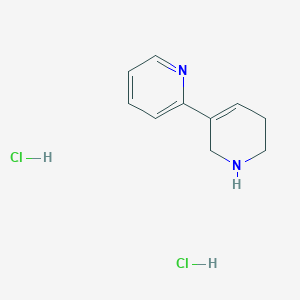
![8-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435510.png)
